molecular formula C17H16N2OS B11702180 2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile

2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11702180
M. Wt: 296.4 g/mol
InChI Key: BADAGJQYMKMOKG-VXLYETTFSA-N
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Description

2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a prop-2-en-1-yl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde, is synthesized through the hydroxylation of 3-(prop-2-en-1-yl)benzaldehyde.

    Condensation Reaction: The aldehyde intermediate is then subjected to a condensation reaction with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbon-nitrogen double bond can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the carbon-nitrogen double bond.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The hydroxyl group and the carbon-nitrogen double bond play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The thiophene ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE
  • **2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C17H16N2OS/c1-4-6-13-7-5-8-14(16(13)20)10-19-17-15(9-18)11(2)12(3)21-17/h4-5,7-8,10,20H,1,6H2,2-3H3/b19-10+

InChI Key

BADAGJQYMKMOKG-VXLYETTFSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC=CC(=C2O)CC=C)C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=CC(=C2O)CC=C)C

Origin of Product

United States

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